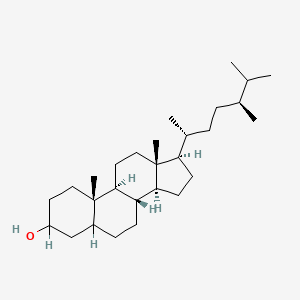
Ergostan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergostan-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C28H50O and its molecular weight is 402.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Nutritional Applications
Cholesterol Management
Ergostan-3-ol has been studied for its ability to lower cholesterol levels in humans. It competes with cholesterol for absorption in the intestines, potentially leading to reduced serum cholesterol levels. A study indicated that dietary supplementation with ergosterol can lead to a significant decrease in low-density lipoprotein (LDL) cholesterol levels, promoting cardiovascular health .
Food Industry
this compound is utilized in the food industry as a functional ingredient. Its incorporation into food products can enhance nutritional profiles by providing cholesterol-lowering benefits. Phytosterols like this compound are often added to margarine and dairy products to improve their health benefits without altering taste or texture .
Pharmaceutical Applications
Anti-inflammatory Properties
Research has shown that this compound exhibits anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .
Antidiabetic Effects
Recent studies have highlighted the antidiabetic properties of this compound. It has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. For instance, a study reported that supplementation with this compound led to significant reductions in fasting blood glucose levels and improved glucose tolerance .
Agricultural Applications
Plant Growth Promotion
this compound is recognized for its role in promoting plant growth and development. It acts as a precursor for various phytohormones that regulate plant physiological processes. Studies indicate that this compound can enhance seed germination and root development in several plant species .
Biopesticide Development
Due to its antifungal properties, this compound is being explored as a natural biopesticide. Its efficacy against certain plant pathogens makes it a candidate for sustainable agricultural practices aimed at reducing chemical pesticide usage .
Case Studies
常见问题
Basic Research Questions
Q. What methodologies are recommended for determining the structural configuration of Ergostan-3-ol?
this compound’s stereochemistry (e.g., 3β,5α configurations) requires a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For instance, NMR can resolve hydrogen and carbon environments, while X-ray diffraction confirms spatial arrangements . Comparative analysis with structurally similar sterols (e.g., campestanol derivatives) is critical to validate assignments .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Detailed experimental protocols must include reaction conditions (solvents, catalysts, temperatures), purification steps (e.g., column chromatography), and characterization data (melting points, spectral profiles). Adhere to guidelines for documenting synthetic procedures, as outlined in academic journals, to enable replication . For example, specifying inert atmosphere conditions prevents oxidation of sensitive intermediates.
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV/Vis or mass detection is preferred due to its sensitivity and specificity for sterols. Gas chromatography (GC) may require derivatization to improve volatility. Calibration curves using authenticated standards and internal controls (e.g., deuterated analogs) enhance accuracy .
Q. How can this compound be distinguished from structurally related sterols like campestanol?
Use tandem MS (MS/MS) to identify fragmentation patterns unique to this compound’s side chain (e.g., 24-methyl group) . Differential scanning calorimetry (DSC) can also distinguish melting behaviors, while nuclear Overhauser effect (NOE) NMR experiments resolve spatial proximities in ring systems .
Q. What validation criteria are essential for confirming this compound’s purity and bioactivity?
Purity validation requires ≥95% homogeneity via HPLC, complemented by elemental analysis. For bioactivity assays (e.g., membrane interaction studies), include positive/negative controls and dose-response curves. Statistical validation (e.g., ANOVA for replicate experiments) ensures robustness .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?
Contradictions may arise from solvent effects, impurities, or instrumentation variability. Perform comparative studies using standardized conditions (e.g., identical NMR solvents) and cross-reference with published databases (e.g., NIST Chemistry WebBook). If discrepancies persist, crystallize the compound for unambiguous X-ray analysis .
Q. What experimental design principles apply to studying this compound’s role in lipid membrane dynamics?
Use model membranes (e.g., liposomes) with controlled sterol ratios. Fluorescence anisotropy or surface plasmon resonance (SPR) can quantify membrane rigidity. Ensure blinding in assays to reduce bias, and apply multivariate analysis to decouple sterol effects from confounding variables (e.g., temperature) .
Q. How can synthesis yields of this compound analogs be systematically optimized?
Employ design of experiments (DoE) to test variables like catalyst loading, reaction time, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, Grubbs catalysts may improve stereoselectivity in ring-closing metathesis steps .
Q. What strategies address contradictory findings in this compound’s biological activity across studies?
Contradictions may stem from cell line variability or assay sensitivity. Replicate experiments in multiple models (e.g., primary cells vs. immortalized lines) and use meta-analysis to aggregate data. Report effect sizes and confidence intervals to contextualize significance .
Q. How do researchers select between HPLC and column chromatography for purifying this compound intermediates?
HPLC is superior for isolating isomers but requires costly equipment. Column chromatography is scalable but may lack resolution for complex mixtures. Pre-purify crude extracts via flash chromatography before HPLC. Document solvent gradients and retention times to refine protocols .
属性
CAS 编号 |
516-76-7 |
|---|---|
分子式 |
C28H50O |
分子量 |
402.7 g/mol |
IUPAC 名称 |
(8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20+,21?,22?,23-,24+,25-,26-,27-,28+/m0/s1 |
InChI 键 |
ARYTXMNEANMLMU-RKVDDWOGSA-N |
SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
手性 SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C |
规范 SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Key on ui other cas no. |
516-76-7 |
同义词 |
ergostanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















